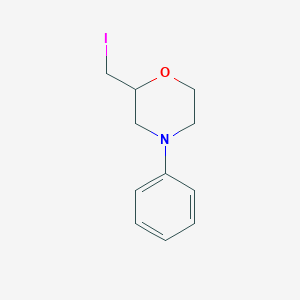

2-(Iodomethyl)-4-phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)-4-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLPMLQXXOAQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Dissection of 2 Iodomethyl 4 Phenylmorpholine

Strategic Disconnection Approaches for the Morpholine (B109124) Ring System

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, can be disconnected in several ways. The most common and strategically sound disconnections are of the C-N and C-O bonds, which correspond to well-established cyclization reactions in the forward synthesis.

One primary disconnection strategy involves breaking the N4-C3 and O1-C2 bonds. This leads to a precursor like N-phenyldiethanolamine. In the forward sense, this involves the cyclization of a diol with an amine, often under acidic conditions with a dehydrating agent.

A more versatile and widely employed approach involves the disconnection of one C-N and one C-O bond. A logical disconnection is at the N4-C5 and O1-C6 bonds. This retrosynthetic step points towards a 2-amino alcohol and a 2-haloethanol derivative as key synthetic precursors. For the target molecule, this would involve a precursor such as 2-(phenylamino)ethanol and a suitable two-carbon electrophile.

Alternatively, a disconnection at the N4-C3 and O1-C2 bonds can be considered. This leads back to aniline (B41778) and a bis(2-haloethyl) ether derivative. A known method for synthesizing substituted N-phenylmorpholine compounds involves the reaction of a substituted aniline with bis(2-chloroethyl) ether in the presence of a base. google.com This approach directly installs the 4-phenyl group and forms the morpholine ring in a single cyclization step.

A recent and efficient method for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). google.comchembam.comnih.gov This method offers a green and high-yielding route to various substituted morpholines. google.comchembam.comnih.gov In a retrosynthetic sense, this would involve disconnecting the morpholine ring into a substituted 1,2-amino alcohol and ethylene sulfate.

The following table summarizes the key disconnection strategies for the morpholine ring:

| Disconnection Strategy | Precursors | Corresponding Forward Reaction |

| Two C-N/C-O bond disconnections | Aniline and bis(2-chloroethyl) ether | N-alkylation followed by intramolecular cyclization |

| One C-N and one C-O bond disconnection | 2-(Phenylamino)ethanol and a 2-haloethanol derivative | Intramolecular cyclization |

| Amino alcohol and sulfate disconnection | Substituted 1,2-amino alcohol and ethylene sulfate | Reaction of amino alcohol with ethylene sulfate |

Methodological Considerations for Introducing the Iodomethyl Moiety

The iodomethyl group at the C-2 position is a key functional handle, but it is often introduced late in the synthetic sequence due to its reactivity. Direct introduction of an iodomethyl group during the ring formation is generally not feasible. Therefore, a functional group interconversion (FGI) is the most logical retrosynthetic step.

The most common precursor to an alkyl iodide is the corresponding alcohol. Thus, the 2-(iodomethyl) group is retrosynthetically disconnected to a 2-(hydroxymethyl) group. In the forward direction, this transformation can be achieved via several methods, with the Finkelstein reaction being a prominent choice. jk-sci.comjk-sci.comadichemistry.comorganic-chemistry.orgyoutube.com

The Finkelstein reaction involves the treatment of an alkyl chloride or bromide with an excess of sodium iodide in acetone (B3395972). adichemistry.com The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. adichemistry.com A more direct route from a hydroxymethyl group would first involve its conversion to a better leaving group, such as a tosylate or mesylate. These sulfonates can then be readily displaced by iodide in an SN2 reaction. jk-sci.comadichemistry.com

A patent describes the preparation of chiral 2-(hydroxymethyl)morpholine compounds, which can serve as precursors. google.com For instance, (R)-2-hydroxymethylmorpholine can be reacted with tosyl chloride and triethylamine (B128534) to form the corresponding tosylate, which can then be converted to the iodide. google.com

The following table outlines the common methods for converting a hydroxymethyl group to an iodomethyl group:

| Precursor Functional Group | Reagents and Conditions | Reaction Name/Type |

| 2-(Hydroxymethyl) | 1. Tosyl chloride, pyridine (B92270) or triethylamine2. Sodium iodide, acetone | Tosylation followed by Finkelstein Reaction |

| 2-(Hydroxymethyl) | 1. Mesyl chloride, triethylamine2. Sodium iodide, acetone | Mesylation followed by Finkelstein Reaction |

| 2-(Chloromethyl) or 2-(Bromomethyl) | Sodium iodide, acetone | Finkelstein Reaction |

Design Principles for Attaching the 4-Phenyl Substituent

The introduction of the phenyl group at the 4-position of the morpholine ring is a critical step in the retrosynthesis. There are two primary strategies for achieving this: incorporating the phenyl group into one of the starting materials before cyclization or attaching it to a pre-formed morpholine ring.

Strategy 1: Pre-cyclization Phenyl Group Introduction

This is often the more efficient approach. The retrosynthetic disconnection of the C4-N bond leads to aniline or a substituted aniline as a starting material. For example, as mentioned earlier, reacting aniline with bis(2-chloroethyl) ether directly yields 4-phenylmorpholine (B1362484). google.com This method is straightforward and cost-effective. google.com

Another pre-cyclization strategy involves the reaction of aniline with a suitable diepoxide or a protected diol that can be converted into the morpholine ring. A study describes the synthesis of bicyclic morpholines from 2-(N-phenylamino)cycloalkanol precursors, which are prepared from aniline and a cycloalkene oxide. nih.gov

Strategy 2: Post-cyclization Phenylation

This approach involves the N-arylation of a pre-formed morpholine ring or a suitable precursor. While synthetically feasible, it can sometimes be more challenging than pre-incorporation. This would typically involve a Buchwald-Hartwig amination or an Ullmann condensation. These reactions couple an amine (in this case, the morpholine nitrogen) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium or copper catalyst, respectively.

The following table summarizes the main approaches for introducing the 4-phenyl substituent:

| Timing of Introduction | Method | Key Reagents/Catalysts |

| Pre-cyclization | Reaction of aniline with bis(2-chloroethyl) ether | Aniline, bis(2-chloroethyl) ether, base |

| Pre-cyclization | Reaction of aniline with an epoxide followed by cyclization | Aniline, epoxide, subsequent cyclization reagents |

| Post-cyclization | Buchwald-Hartwig amination of a 2-(iodomethyl)morpholine | 2-(Iodomethyl)morpholine, phenyl halide, Palladium catalyst, ligand, base |

| Post-cyclization | Ullmann condensation of a 2-(iodomethyl)morpholine | 2-(Iodomethyl)morpholine, phenyl halide, Copper catalyst, base |

Chemical Reactivity and Mechanistic Investigations of 2 Iodomethyl 4 Phenylmorpholine

Reactions Involving the Iodomethyl Group

The iodomethyl group is a versatile functional handle due to the carbon-iodine bond's lability. The high polarizability and the relative weakness of the C-I bond, coupled with the stability of the iodide anion as a leaving group, make the methylene (B1212753) carbon an excellent electrophilic center.

One of the most fundamental transformations of the iodomethyl group is its reaction with nucleophiles. 2-(Iodomethyl)-4-phenylmorpholine is expected to readily undergo nucleophilic substitution reactions (SN2) with a wide array of nucleophiles. The primary nature of the carbon bearing the iodide and the absence of significant steric hindrance around the reaction center favor a bimolecular substitution mechanism.

A diverse range of O-, N-, S-, and C-nucleophiles can be employed to displace the iodide, leading to the formation of various functionalized morpholine (B109124) derivatives. For instance, reaction with alkoxides or phenoxides would yield ethers, while amines would afford substituted amines. Thiolates would provide thioethers, and carbanions (e.g., from malonic esters or organocuprates) would result in carbon-carbon bond formation. youtube.com

The general scheme for these reactions can be depicted as follows:

Scheme 1: General Nucleophilic Substitution on 2-(Iodomethyl)-4-phenylmorpholine

Where Nu⁻ represents a generic nucleophile.

Detailed research findings on analogous 2-(halomethyl)morpholine systems support this predicted reactivity. For example, the synthesis of various morpholine derivatives has been achieved through the nucleophilic displacement of a halide from the 2-position. princeton.edu

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Methanol (CH₃OH) | NaH, THF | 2-(Methoxymethyl)-4-phenylmorpholine |

| Aniline (B41778) (C₆H₅NH₂) | K₂CO₃, CH₃CN | 2-((Phenylamino)methyl)-4-phenylmorpholine |

| Thiophenol (C₆H₅SH) | Et₃N, CH₂Cl₂ | 2-((Phenylthio)methyl)-4-phenylmorpholine |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-((4-phenylmorpholin-2-yl)methyl)malonate |

Table 1: Representative Nucleophilic Substitution Reactions on 2-(Iodomethyl)-4-phenylmorpholine (Illustrative Examples Based on Analogous Systems).

In the presence of a strong, sterically hindered base, 2-(Iodomethyl)-4-phenylmorpholine could potentially undergo an elimination reaction (E2) to form an unsaturated morpholine derivative, 4-phenyl-2-methylenemorpholine. The competition between substitution and elimination is a well-established concept in organic chemistry, with factors such as the nature of the base/nucleophile, solvent, and temperature playing a crucial role. organic-chemistry.orgnih.govrsc.org

A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) would favor the elimination pathway by abstracting a proton from the C2 carbon, leading to the expulsion of the iodide and the formation of a double bond.

Scheme 2: Plausible Elimination Reaction of 2-(Iodomethyl)-4-phenylmorpholine

However, given that the primary substrate generally favors substitution, forcing the reaction towards elimination might require carefully optimized conditions. rsc.org

The carbon-iodine bond is susceptible to homolytic cleavage under radical conditions, opening up another avenue of reactivity. Reductive cleavage of the C-I bond can be achieved using various radical initiators (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a thiol). This would lead to the formation of 2-methyl-4-phenylmorpholine.

Furthermore, the radical intermediate generated from 2-(Iodomethyl)-4-phenylmorpholine could participate in intermolecular or intramolecular addition reactions. For instance, in a Giese-type reaction, the radical could add to an electron-deficient alkene, forming a new carbon-carbon bond. wikipedia.org The electrochemical generation of a morpholine radical from morpholine itself has been reported, suggesting that radical species derived from morpholine derivatives are accessible intermediates. yale.eduacs.org

| Reaction Type | Reagents/Conditions | Expected Product |

| Reductive Deiodination | AIBN, Bu₃SnH, Toluene, Δ | 2-Methyl-4-phenylmorpholine |

| Giese Reaction | AIBN, Acrylonitrile, Δ | 3-(4-Phenylmorpholin-2-yl)propanenitrile |

Table 2: Potential Radical-Mediated Transformations of 2-(Iodomethyl)-4-phenylmorpholine (Illustrative Examples).

The iodomethyl group is an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. youtube.comnih.gov These reactions are powerful tools for constructing carbon-carbon bonds. youtube.com For instance, a Suzuki coupling with an aryl or vinyl boronic acid, a Sonogashira coupling with a terminal alkyne, or a Stille coupling with an organostannane could be envisioned. These reactions would proceed via an oxidative addition of the C-I bond to a low-valent palladium catalyst, followed by transmetalation and reductive elimination.

Scheme 3: General Palladium-Catalyzed Cross-Coupling Reaction

Where R-M represents an organometallic reagent (e.g., R-B(OH)₂, R-SnBu₃, R-C≡CH).

The successful application of palladium-catalyzed coupling reactions with similar alkyl halides underscores the feasibility of these transformations for 2-(Iodomethyl)-4-phenylmorpholine.

Chemical Transformations of the Morpholine Ring System

While the iodomethyl group is the most reactive site, the morpholine ring itself can undergo functionalization, although this generally requires harsher conditions or specific catalytic systems.

Direct functionalization of the C-H bonds of the morpholine ring is challenging but can be achieved through modern synthetic methodologies like C-H activation. nih.govyoutube.com The positions adjacent to the nitrogen atom (C2 and C6) are the most likely sites for such transformations due to the directing effect of the nitrogen atom.

Directed metalation, using a strong base like n-butyllithium in the presence of a chelating agent like TMEDA, could potentially lead to deprotonation at the C2 or C6 position, followed by quenching with an electrophile. organic-chemistry.orgwikipedia.org However, the presence of the acidic protons on the methyl group adjacent to the iodine would likely interfere with this approach.

A more plausible strategy would involve transition-metal-catalyzed C-H functionalization. Palladium or rhodium catalysts, in the presence of a suitable directing group (which could be the N-phenyl group itself or an externally installed one), could facilitate the coupling of the C2 or C6 positions with various partners, such as aryl halides or alkenes. The functionalization of C-H bonds alpha to a nitrogen atom in cyclic amines has been reported, providing a precedent for this type of reactivity. rsc.org

Due to the existing substitution at C2, functionalization at C6 would lead to a 2,6-disubstituted morpholine, a valuable scaffold in medicinal chemistry.

Reactivity of the 4-Phenyl Moiety

The phenyl group attached to the N-4 nitrogen is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution. Furthermore, if pre-functionalized with a leaving group such as a halogen, it can participate in various metal-catalyzed cross-coupling reactions.

The morpholino group, attached via its nitrogen atom to the phenyl ring, acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The nitrogen's lone pair of electrons can be donated into the aromatic pi-system through resonance, increasing the electron density of the ring and making it more nucleophilic. This enhanced nucleophilicity preferentially occurs at the ortho and para positions.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.govkhanacademy.orgkhanacademy.org

Nitration: Reaction with a nitrating mixture (typically nitric acid and sulfuric acid) introduces a nitro (-NO₂) group onto the phenyl ring, primarily at the para position due to reduced steric hindrance compared to the ortho positions.

Halogenation: Bromination or chlorination, usually with a Lewis acid catalyst (e.g., FeBr₃), results in the substitution of a hydrogen atom with a halogen at the ortho and para positions. nih.govresearchgate.netnih.gov

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) is also directed to the ortho and para positions. nih.govmasterorganicchemistry.com This reaction is useful for synthesizing aromatic ketones.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 4-Phenylmorpholine (B1362484)

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)morpholine |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)morpholine and 4-(2-Bromophenyl)morpholine |

| Acylation | Acetyl chloride, AlCl₃ | 1-(4-(Morpholino)phenyl)ethan-1-one |

Metal-Catalyzed Cross-Coupling Reactions on the Phenyl Ring

For the phenyl ring of 2-(Iodomethyl)-4-phenylmorpholine to participate in metal-catalyzed cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). enamine.net This can be achieved via electrophilic halogenation as described previously. The resulting aryl halide can then serve as a substrate in powerful C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide (e.g., 4-(4-bromophenyl)morpholine) with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comnih.govresearchgate.net It is a versatile method for creating biaryl structures. researchgate.net

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgthieme-connect.denih.gov The reaction typically favors the formation of the trans-isomer. frontiersin.org

Sonogashira Coupling: This is a palladium-catalyzed reaction that couples an aryl halide with a terminal alkyne, often using a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org It is a reliable method for the synthesis of arylalkynes. nih.govnih.gov

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions on Halogenated 4-Phenylmorpholine Derivatives

| Reaction Name | Substrate Example | Coupling Partner | Catalyst/Reagents | Product Example |

| Suzuki-Miyaura | 4-(4-Bromophenyl)morpholine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 4-([1,1'-Biphenyl]-4-yl)morpholine |

| Heck-Mizoroki | 4-(4-Iodophenyl)morpholine | Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | (E)-4-(4-Styrylphenyl)morpholine |

| Sonogashira | 4-(4-Iodophenyl)morpholine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 4-(4-(Phenylethynyl)phenyl)morpholine |

Advanced Spectroscopic and Analytical Characterization of 2 Iodomethyl 4 Phenylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(Iodomethyl)-4-phenylmorpholine, offering insights into the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the parent compound, 4-phenylmorpholine (B1362484), the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 6.8-7.3 ppm. chemicalbook.com The protons on the morpholine (B109124) ring exhibit characteristic signals, with those adjacent to the oxygen atom appearing at approximately δ 3.8-3.9 ppm and those adjacent to the nitrogen atom at around δ 3.1-3.2 ppm. chemicalbook.com In 2-(Iodomethyl)-4-phenylmorpholine, the introduction of the iodomethyl group at the C2 position of the morpholine ring would lead to distinct shifts. The protons of the iodomethyl group (-CH₂I) are expected to resonate in a region characteristic for alkyl halides, while the proton at the C2 position (CH-CH₂I) would also show a specific chemical shift and coupling pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. In the parent 4-phenylmorpholine, the carbon atoms of the phenyl ring resonate in the aromatic region (approximately δ 116-152 ppm). chemicalbook.comnih.gov The morpholine carbons adjacent to the oxygen (C-O) and nitrogen (C-N) appear at around δ 67 ppm and δ 50 ppm, respectively. chemicalbook.comnih.govchemicalbook.com For 2-(Iodomethyl)-4-phenylmorpholine, the carbon of the iodomethyl group (C-I) would be expected at a significantly upfield position due to the heavy atom effect of iodine. The C2 carbon of the morpholine ring would also be shifted compared to the unsubstituted morpholine.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. nih.govresearchgate.net

COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity within the morpholine ring and the phenyl group. nih.govresearchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on their attached protons. nih.govresearchgate.net

HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the phenyl group, the morpholine ring, and the iodomethyl substituent. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the through-space proximity of protons, which is particularly useful for confirming the stereochemical arrangement at the C2 position of the morpholine ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Iodomethyl)-4-phenylmorpholine Note: These are predicted values and may vary based on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.35 - 6.90 (m) | - |

| Phenyl-C | - | 151.0 (C-N), 129.0 (CH), 120.0 (CH), 116.0 (CH) |

| Morpholine-H (adjacent to O) | 4.0 - 3.7 (m) | - |

| Morpholine-C (adjacent to O) | - | ~70.0 |

| Morpholine-H (adjacent to N) | 3.4 - 3.0 (m) | - |

| Morpholine-C (adjacent to N) | - | ~53.0 |

| H at C2 | Multiplet | - |

| C2 | - | Shifted from typical morpholine C |

| Iodomethyl-H (-CH₂I) | ~3.2 (d) | - |

| Iodomethyl-C (-CH₂I) | - | ~10.0 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (ESI-MS, HRMS, MSⁿ)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of 2-(Iodomethyl)-4-phenylmorpholine and to study its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like 2-(Iodomethyl)-4-phenylmorpholine. It typically produces a protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₄INO, the expected monoisotopic mass is 303.01201 Da. nih.gov The observation of a peak at m/z 304.0198 in the ESI-MS spectrum would correspond to the protonated molecule and confirm the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov For 2-(Iodomethyl)-4-phenylmorpholine, an HRMS measurement of the [M+H]⁺ ion would be expected to be very close to the calculated exact mass of 304.01984 Da, confirming the molecular formula C₁₁H₁₅INO⁺.

MSⁿ Fragmentation Analysis: Tandem mass spectrometry (MSⁿ) experiments can be performed to investigate the fragmentation pathways of the protonated molecule. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Potential fragmentation pathways for 2-(Iodomethyl)-4-phenylmorpholine could include:

Loss of the iodine atom (127 Da).

Cleavage of the C-C bond between the morpholine ring and the iodomethyl group.

Ring-opening of the morpholine moiety.

Loss of the phenyl group.

The analysis of these fragment ions provides further structural confirmation.

Table 2: Expected Mass Spectrometry Data for 2-(Iodomethyl)-4-phenylmorpholine

| Technique | Ion | Expected m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~304.0 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | ~304.01984 | Elemental Formula Confirmation (C₁₁H₁₅INO⁺) |

| MSⁿ | Fragment Ions | Variable | Structural Fragmentation Pattern |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-(Iodomethyl)-4-phenylmorpholine would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹.

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹.

C-N stretching (aromatic amine): Around 1360-1250 cm⁻¹.

C-O-C stretching (ether): A strong band around 1150-1085 cm⁻¹. nist.govnist.gov

C-I stretching: A weak to medium band in the far-infrared region, typically below 600 cm⁻¹.

Aromatic C=C bending: Bands in the region of 1600-1450 cm⁻¹. chemicalbook.com

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the phenyl, morpholine, and iodomethyl functionalities within the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for 2-(Iodomethyl)-4-phenylmorpholine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Bending | 1600 - 1450 |

| Aromatic C-N | Stretching | 1360 - 1250 |

| Ether C-O-C | Stretching | 1150 - 1085 |

| Alkyl C-I | Stretching | < 600 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and iodine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₁₁H₁₄INO. americanelements.com A close agreement between the experimental and calculated values serves as a fundamental confirmation of the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of 2-(Iodomethyl)-4-phenylmorpholine (C₁₁H₁₄INO)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 43.58 |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 4.67 |

| Iodine (I) | 126.90 | 1 | 126.90 | 41.86 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.62 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 5.28 |

| Total | 303.16 | 100.00 |

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Since 2-(Iodomethyl)-4-phenylmorpholine possesses a chiral center at the C2 position of the morpholine ring, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute stereochemistry (i.e., whether it is the (R) or (S)-enantiomer).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org A chiral molecule will exhibit a characteristic ORD curve, and the sign of the rotation at specific wavelengths can be used to correlate with known compounds or with theoretical predictions to assign the absolute configuration. wikipedia.orgresearchgate.netnih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govrsc.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's stereochemistry. By comparing the experimental ECD spectrum with quantum chemical calculations for both the (R) and (S)-enantiomers, the absolute configuration of the synthesized 2-(Iodomethyl)-4-phenylmorpholine can be unambiguously determined.

The combination of these chiroptical methods provides a powerful tool for the definitive assignment of the absolute stereochemistry of chiral molecules like 2-(Iodomethyl)-4-phenylmorpholine.

Computational and Theoretical Investigations of 2 Iodomethyl 4 Phenylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing insights into the electronic behavior of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule. researchgate.net

Density Functional Theory (DFT) and ab initio methods are the primary tools for investigating the electronic structure of organic molecules. nih.gov For 2-(Iodomethyl)-4-phenylmorpholine, these calculations would reveal critical information about the distribution of electrons, the nature of its chemical bonds, and its reactivity.

A typical DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for C, H, N, O and a basis set with effective core potential for iodine), would be used to optimize the molecule's geometry and calculate various electronic properties. Key parameters derived from such an analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure, providing details on atomic charges, hybridization, and the nature of donor-acceptor interactions between orbitals. For instance, it would quantify the delocalization of the nitrogen lone pair into the phenyl ring and characterize the C-I bond's nature. An electrostatic potential (ESP) map would visualize the charge distribution, highlighting electron-rich areas (like the morpholine (B109124) oxygen and the phenyl ring's π-system) and electron-poor areas, which are susceptible to nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of 2-(Iodomethyl)-4-phenylmorpholine (Note: This data is hypothetical and serves as an example of typical results from DFT calculations.)

| Parameter | Value | Description |

|---|---|---|

| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry at the given level of theory. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A measure of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.8 Debye | Indicates the overall polarity of the molecule resulting from its charge distribution. |

| NBO Charge on N | -0.45 e | The calculated partial charge on the nitrogen atom, suggesting its nucleophilic character. |

| NBO Charge on I | -0.15 e | The calculated partial charge on the iodine atom. |

The three-dimensional structure of 2-(Iodomethyl)-4-phenylmorpholine is not rigid. The morpholine ring typically adopts a flexible chair-like conformation. nih.govacs.org Computational methods are essential for exploring the molecule's conformational landscape to identify the most stable arrangements (energy minima).

Conformational analysis would involve systematically rotating the key rotatable bonds: the C-N bond connecting the phenyl group and the C-C bond of the iodomethyl substituent. For each conformation, the energy is calculated to generate a potential energy surface. The lowest points on this surface correspond to the most stable conformers. These studies reveal the preferred orientation of the bulky phenyl and iodomethyl groups (axial vs. equatorial) on the morpholine ring. Due to steric hindrance, it is expected that the lowest energy conformer would feature both the phenyl group and the iodomethyl group in equatorial positions to minimize steric strain. Comparative conformational analyses of related morpholine derivatives have shown such preferences. acs.org

Table 2: Hypothetical Relative Energies of 2-(Iodomethyl)-4-phenylmorpholine Conformers (Note: This data is illustrative. Energies are relative to the most stable conformer.)

| Conformer | Phenyl Position | Iodomethyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | +2.5 |

| 3 | Axial | Equatorial | +4.8 |

| 4 | Axial | Axial | +8.1 |

Computational chemistry can be instrumental in understanding the mechanisms of reactions used to synthesize 2-(Iodomethyl)-4-phenylmorpholine. mdpi.com For example, in a typical synthesis involving the N-arylation of 2-(iodomethyl)morpholine, DFT calculations could model the entire reaction pathway. researchgate.net

This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state calculations locate the highest energy point along the reaction coordinate, the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. For instance, these calculations could clarify the role of a catalyst in lowering the activation barrier or predict the regioselectivity of a reaction.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrowan.edu An MD simulation of 2-(Iodomethyl)-4-phenylmorpholine, placed in a simulated solvent box, would track the movements of every atom based on a classical force field.

This approach provides a more comprehensive exploration of the conformational space than static calculations, showing how the molecule flexes, bends, and rotates at a given temperature. MD simulations can reveal the timescales of conformational changes, such as the rate of chair-flipping in the morpholine ring, and the stability of different conformers in a solution environment. acs.org Such simulations are particularly valuable for understanding how the molecule might interact with larger systems, like biological macromolecules. rowan.eduacs.org

In Silico Studies for Predictive Synthesis and Reactivity

In silico tools can predict the reactivity and potential degradation pathways of a chemical based on its structure. springernature.com For 2-(Iodomethyl)-4-phenylmorpholine, predictive models can be used to identify potential sites of metabolic attack or chemical degradation. Software programs often use a knowledge base of known chemical transformations to predict how a molecule might react under various conditions (e.g., hydrolysis, oxidation). springernature.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the molecule's properties based on its structural features. nih.gov By comparing its computed descriptors (e.g., lipophilicity, polar surface area, electronic parameters) to those of known compounds, it is possible to make educated predictions about its behavior. mdpi.com For instance, the presence of the iodomethyl group suggests potential reactivity as an alkylating agent, a hypothesis that can be explored and quantified using computational tools that predict reaction likelihoods. These predictive studies are crucial in the early stages of chemical assessment for flagging potential liabilities or guiding synthetic efforts. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-(Iodomethyl)-4-phenylmorpholine |

| 2-(Iodomethyl)morpholine |

| N-phenylmorpholine |

Strategic Applications of 2 Iodomethyl 4 Phenylmorpholine in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis (if enantiomerically pure)

The enantiomerically pure form, (2S)-2-(Iodomethyl)-4-phenylmorpholine, is a quintessential chiral building block. In asymmetric synthesis, such building blocks are used to introduce a specific stereochemistry into a target molecule, which is crucial for its biological activity. The (2S)-configuration of the morpholine (B109124) ring can direct the stereochemical outcome of subsequent reactions.

While direct literature on the use of this specific iodomethyl derivative is limited, the synthetic utility of the parent chiral scaffold, (S)-2-(hydroxymethyl)morpholine, is well-documented. For instance, Boc-protected (S)-2-(hydroxymethyl)morpholine is a commercially available starting material for the synthesis of chiral alkoxymethyl morpholine analogues that act as potent and selective dopamine (B1211576) D4 receptor antagonists. researchgate.net The conversion of the hydroxymethyl group to a more reactive iodomethyl group via standard procedures (e.g., Appel reaction) would yield (2S)-2-(Iodomethyl)-4-phenylmorpholine as a reactive intermediate, ready for coupling with various nucleophiles to generate a library of chiral molecules.

The general strategy involves the displacement of the iodide, a good leaving group, by a nucleophile. This SN2 reaction proceeds with inversion of configuration if the nucleophile attacks the carbon of the iodomethyl group, thus transferring the stereochemical information from the starting material to the product.

Table of Potential Nucleophilic Substitution Reactions:

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the iodomethyl group, coupled with the inherent structure of the morpholine ring, makes 2-(Iodomethyl)-4-phenylmorpholine a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard.

For example, by tethering a nucleophilic group to the morpholine nitrogen, a subsequent intramolecular reaction with the iodomethyl group can lead to the formation of bicyclic structures. While specific examples starting from 2-(Iodomethyl)-4-phenylmorpholine are not explicitly detailed in the literature, the principle is well-established. For instance, the synthesis of fused tetracyclic quinolines has been achieved through iodine-catalyzed cyclization reactions. e3s-conferences.org

A plausible synthetic route could involve the N-alkylation of a suitable amine with 2-(Iodomethyl)-4-phenylmorpholine, followed by an intramolecular cyclization to forge a new ring. This strategy opens avenues to novel heterocyclic scaffolds that could be of interest in medicinal chemistry.

Hypothetical Cyclization Pathways:

Key Intermediate in Multistep Organic Transformations

In the context of total synthesis and other multistep transformations, the identification and use of key intermediates that allow for the convergent assembly of complex molecules is paramount. 2-(Iodomethyl)-4-phenylmorpholine, derivable from simpler precursors, can serve as such an intermediate. Its phenyl and iodomethyl groups offer two distinct points for chemical modification.

While no published total synthesis explicitly names this compound as an intermediate, its potential is evident. For example, in the synthesis of bioactive phenylmorpholine analogues, a common strategy involves the initial construction of the substituted morpholine ring, followed by functionalization. nih.govgoogle.com The iodomethyl derivative would be an ideal intermediate in such a sequence, allowing for the introduction of a side chain via nucleophilic substitution at a late stage in the synthesis. This modular approach is highly advantageous for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Potential Role in the Development of New Synthetic Methodologies

The unique combination of a chiral morpholine scaffold and a reactive iodomethyl group suggests that 2-(Iodomethyl)-4-phenylmorpholine could be employed in the development of novel synthetic methodologies. For instance, its use in transition metal-catalyzed cross-coupling reactions could lead to new ways of forming carbon-carbon and carbon-heteroatom bonds.

The development of new reactions often hinges on the reactivity of novel substrates. The iodomethyl group is a handle for various transformations, including but not limited to:

Radical reactions: The carbon-iodine bond can be homolytically cleaved to generate a radical intermediate for subsequent additions or cyclizations.

Organometallic chemistry: The compound could potentially be converted into an organometallic reagent (e.g., via lithium-halogen exchange or conversion to an organozinc or organocuprate reagent), which would then open up a different set of reactive pathways.

Catalyst development: The chiral morpholine backbone could be incorporated into the design of new chiral ligands for asymmetric catalysis. acs.orgnih.govrsc.orgsemanticscholar.org

While these applications are at present speculative for this specific compound, they are based on well-established principles of organic synthesis and the known reactivity of similar molecules. nih.gov The exploration of the chemistry of 2-(Iodomethyl)-4-phenylmorpholine could therefore lead to the discovery of new and valuable synthetic transformations.

Future Research Trajectories and Perspectives

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and sustainable methods for the synthesis of 2-(Iodomethyl)-4-phenylmorpholine is a primary area for future investigation. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should focus on greener and more atom-economical routes.

A promising starting point for developing such routes is the synthesis of substituted N-phenylmorpholine compounds. A patented method describes the reaction of substituted anilines with 2-chloroethyl ether in the presence of an alkali to form the N-phenylmorpholine ring. google.com Future work could adapt this method by using a starting material that already contains the precursor to the iodomethyl group or by developing a one-pot modification that allows for the subsequent iodination of an intermediate.

Furthermore, the synthesis of morpholines from 1,2-amino alcohols offers another avenue for exploration. chemrxiv.org A potential route to 2-(Iodomethyl)-4-phenylmorpholine could involve the reaction of N-phenyl-2-aminoethanol with a suitable three-carbon synthon that can be converted to the iodomethyl group. Research into novel catalysts and reaction conditions will be crucial to enhance the efficiency and selectivity of these transformations. The use of organocatalysts, for instance, has shown promise in the synthesis of morpholine-based compounds and could be explored to achieve higher yields and enantioselectivity. frontiersin.org

Future synthetic strategies should also prioritize sustainability by exploring the use of greener solvents, reducing the number of reaction steps, and minimizing the use of protecting groups. The development of a scalable and cost-effective synthesis will be critical for enabling broader investigation and potential applications of 2-(Iodomethyl)-4-phenylmorpholine.

Exploration of Cascade and One-Pot Reactions for Expedited Synthesis

Cascade and one-pot reactions represent a powerful strategy for the rapid and efficient construction of complex molecules from simple starting materials. koreascience.kr The application of such reactions to the synthesis of 2-(Iodomethyl)-4-phenylmorpholine could significantly streamline its production.

A hypothetical one-pot synthesis could involve a multicomponent reaction where aniline (B41778), an epoxide bearing a leaving group, and a source of iodide are combined in a single reaction vessel. For example, a metal-free, one-pot strategy for the synthesis of substituted morpholines from aziridines and halogenated alcohols has been described. nih.gov This approach, which involves an SN2-type ring-opening followed by cyclization, could be adapted for the synthesis of 2-(Iodomethyl)-4-phenylmorpholine.

Another potential cascade reaction could involve an initial N-arylation of a pre-formed morpholine (B109124) derivative, followed by an in-situ functionalization at the 2-position. Enzymatic cascade reactions are also an emerging area that could offer highly selective and environmentally benign synthetic routes. nih.govyoutube.com While challenging, the development of an enzymatic cascade for the synthesis of this specific compound would be a significant advancement.

The table below outlines a hypothetical comparison of a traditional linear synthesis with a potential one-pot approach for the synthesis of 2-(Iodomethyl)-4-phenylmorpholine.

| Feature | Traditional Linear Synthesis | Potential One-Pot Synthesis |

| Number of Steps | Multiple (e.g., 3-5) | 1 |

| Isolation of Intermediates | Required at each step | Not required |

| Overall Yield | Often lower due to multiple steps | Potentially higher |

| Waste Generation | Higher due to multiple workups | Lower |

| Time Efficiency | Lower | Higher |

This table illustrates the potential advantages of developing a one-pot synthesis for 2-(Iodomethyl)-4-phenylmorpholine.

Investigation of Unexplored Reactivity Pathways and Derivatization Strategies

The iodomethyl group in 2-(Iodomethyl)-4-phenylmorpholine is a versatile functional handle that can be exploited for a wide range of chemical transformations. Future research should focus on systematically exploring its reactivity to generate a diverse library of novel derivatives.

The carbon-iodine bond is relatively weak, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This opens up possibilities for introducing a variety of functional groups at this position, including azides, cyanides, thiols, and various carbon nucleophiles. These derivatization reactions could lead to the synthesis of compounds with novel biological activities or material properties.

Furthermore, the iodomethyl group can participate in a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. The phenylmorpholine scaffold itself can also be a target for derivatization. For instance, electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, further expanding the chemical space accessible from this starting material. The synthesis of thiazolyl-N-phenylmorpholine derivatives has been reported, demonstrating the feasibility of modifying the phenylmorpholine core. benthamdirect.com

The exploration of the reactivity of the morpholine ring itself, for instance through oxidation or ring-opening reactions, could also lead to novel molecular architectures. sigmaaldrich.com A systematic study of these derivatization strategies will be crucial for understanding the structure-activity relationships of this class of compounds.

Advanced Computational Design and Predictive Modeling for Targeted Synthesis and Transformation

Computational chemistry and predictive modeling are increasingly powerful tools in modern chemical research. nih.gov These approaches can be applied to accelerate the development of synthetic routes and to predict the properties and reactivity of novel compounds.

Future research on 2-(Iodomethyl)-4-phenylmorpholine should leverage computational methods to:

Predict optimal synthetic pathways: Quantum chemical calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of different synthetic routes. rsc.org This can help to guide experimental work and avoid unproductive reaction conditions.

Design novel derivatives with desired properties: Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to design new derivatives of 2-(Iodomethyl)-4-phenylmorpholine with specific biological activities or material properties. malvernpanalytical.comnih.gov For example, computational docking studies could be used to predict the binding of derivatives to specific protein targets. mdpi.com

Understand reactivity and reaction mechanisms: Computational studies can provide detailed insights into the electronic structure and reactivity of 2-(Iodomethyl)-4-phenylmorpholine, helping to rationalize its chemical behavior and predict its reactivity in different chemical environments. nih.gov

The integration of computational and experimental approaches will be essential for the efficient and targeted exploration of the chemistry of 2-(Iodomethyl)-4-phenylmorpholine. Transfer learning models for heterocycle synthesis prediction could also be employed to overcome potential data scarcity for this specific scaffold. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Iodomethyl)-4-phenylmorpholine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation of 4-phenylmorpholine with iodomethylating agents (e.g., methyl iodide derivatives). Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (40–60°C), and base selection (e.g., NaOH or K₂CO₃) significantly impact yield. For example, sodium hydroxide as a catalyst under reflux conditions improves nucleophilic substitution efficiency .

- Key Data : Yields >75% are reported for analogous morpholine derivatives when using polar aprotic solvents and controlled heating .

Q. What spectroscopic techniques are recommended for characterizing the structure of 2-(Iodomethyl)-4-phenylmorpholine?

- Methodology : Use ¹H/¹³C NMR to confirm the morpholine ring and iodomethyl substitution patterns. IR spectroscopy identifies C-I stretching vibrations (~500 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ~318.05 g/mol). Cross-referencing with computational NMR predictions (e.g., DFT) enhances accuracy .

Q. How does the iodine atom in 2-(Iodomethyl)-4-phenylmorpholine affect its stability and handling requirements compared to halogenated analogs?

- Methodology : The C-I bond’s lower bond dissociation energy increases susceptibility to light and thermal degradation. Store in amber vials at –20°C under inert gas. Stability studies (TGA/DSC) show decomposition onset at ~80°C, compared to bromo (>100°C) and chloro (>120°C) analogs .

Q. What purification techniques are effective for isolating 2-(Iodomethyl)-4-phenylmorpholine from complex reaction mixtures?

- Methodology : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity (>95%). Monitor iodine content via ICP-MS to detect residual catalysts .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of 2-(Iodomethyl)-4-phenylmorpholine?

- Methodology : Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.2 eV) predict charge-transfer interactions. Molecular docking (AutoDock Vina) models binding affinities with biological targets (e.g., enzymes) .

- Data Contradictions : Experimental vs. computational NMR shifts may diverge due to solvent effects; refine simulations using implicit solvation models (e.g., PCM) .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing novel derivatives of 2-(Iodomethyl)-4-phenylmorpholine?

- Methodology : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Isotopic labeling (e.g., ¹³C-enriched precursors) clarifies ambiguous assignments. For crystallographic discrepancies (e.g., bond angles), use single-crystal XRD paired with Hirshfeld surface analysis .

Q. What are the mechanisms of 2-(Iodomethyl)-4-phenylmorpholine in nucleophilic substitution reactions, and how does its reactivity compare to bromo or chloro analogs?

- Methodology : Kinetic studies (GC-MS monitoring) reveal SN2 dominance due to the iodomethyl group’s polarizability. Rate constants (k) follow I > Br > Cl trends (e.g., k_I/k_Br ≈ 1.8 in DMSO). Computational transition-state modeling (Gaussian 09) corroborates steric effects .

Q. How can 2-(Iodomethyl)-4-phenylmorpholine be utilized in designing enzyme inhibitors, and what in silico methods validate these interactions?

- Methodology : The iodomethyl group acts as a bioisostere for hydrophobic moieties in enzyme active sites. Molecular dynamics simulations (AMBER) assess binding stability, while MM-PBSA calculations quantify free energy changes. In vitro assays (e.g., IC₅₀ for kinase inhibition) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.